molecular formula C12H15Cl B3056843 5-(4-Chlorophenyl)-2-methyl-1-pentene CAS No. 74672-11-0

5-(4-Chlorophenyl)-2-methyl-1-pentene

Cat. No.: B3056843
CAS No.: 74672-11-0
M. Wt: 194.7 g/mol
InChI Key: MPMAPCMBDJRKHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-2-methyl-1-pentene (CAS: 74672-11-0) is an organochlorine compound featuring a pentene backbone substituted with a methyl group at the C2 position and a 4-chlorophenyl moiety at the C5 position. It is commercially available through multiple suppliers . For instance, cyclopentanone derivatives with chlorophenyl groups (e.g., 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone) are precursors to fungicides like metconazole .

Properties

IUPAC Name

1-chloro-4-(4-methylpent-4-enyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl/c1-10(2)4-3-5-11-6-8-12(13)9-7-11/h6-9H,1,3-5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPMAPCMBDJRKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343030
Record name 1-Chloro-4-(4-methyl-4-pentenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74672-11-0
Record name 1-Chloro-4-(4-methyl-4-pentenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-methyl-1-pentene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-methyl-1-pentene.

    Grignard Reaction: 4-chlorobenzaldehyde is reacted with a Grignard reagent derived from 2-methyl-1-pentene in the presence of a suitable solvent like diethyl ether.

    Hydrolysis: The resulting intermediate is hydrolyzed to yield the desired product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Processes: Utilizing catalysts to enhance the reaction efficiency and yield.

    Continuous Flow Reactors: Employing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-2-methyl-1-pentene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the compound into saturated derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of 5-(4-chlorophenyl)-2-methyl-1-pentanol or 5-(4-chlorophenyl)-2-methyl-1-pentanone.

    Reduction: Formation of 5-(4-chlorophenyl)-2-methylpentane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Chlorophenyl)-2-methyl-1-pentene has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-methyl-1-pentene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

5-(4-Methoxyphenyl)-2-methyl-1-pentene
  • Structure : Differs by replacing the chlorine atom with a methoxy (-OCH₃) group at the para position.
  • Key Differences :
    • Electron Effects : Methoxy is electron-donating via resonance, contrasting with chlorine’s electron-withdrawing inductive effect. This alters reactivity in electrophilic aromatic substitution (e.g., slower halogenation for methoxy derivatives).
    • Physical Properties : Increased polarity from methoxy may elevate boiling points and water solubility compared to the chloro analog.
  • Applications : Methoxy-substituted compounds often appear in pharmaceuticals due to enhanced biodegradability .
2-Chloro-5-(3-fluorophenyl)-1-pentene
  • Structure : Features a fluorine atom at the meta position of the phenyl ring and an additional chlorine at the C2 position of the pentene chain.
  • Key Differences: Halogen Effects: Fluorine’s smaller size and higher electronegativity may improve lipid solubility, enhancing bioavailability in biological systems.
  • Applications : Fluorinated compounds are prevalent in agrochemicals and pharmaceuticals for their metabolic stability .

Functional Group Variations

5-(4-Chloro-phenyl)-3-phenyl-pent-2-enoic acid
  • Structure : Incorporates a carboxylic acid (-COOH) at C2 and a phenyl group at C3, with a double bond at position 2 (Z-configuration).
  • Key Differences :
    • Polarity and Acidity : The carboxylic acid group increases water solubility and introduces acidity (pKa ~4-5), enabling salt formation and hydrogen bonding.
    • Reactivity : The conjugated double bond (C2) stabilizes intermediates in reactions like Michael additions, unlike the terminal double bond in 1-pentene derivatives.
  • Applications: Carboxylic acid derivatives are common in drug design (e.g., nonsteroidal anti-inflammatory agents) .

Comparison with Cyclopentanone Intermediates

Compounds like 5-[(4-chlorophenyl)methyl]-2,2-dimethylcyclopentanone (CAS: Not provided) share the chlorophenyl motif but feature a ketone and cyclopentane ring.

  • Key Differences: Reactivity: The cyclopentanone’s carbonyl group participates in nucleophilic additions (e.g., Grignard reactions), whereas 1-pentene derivatives undergo electrophilic additions (e.g., hydrohalogenation). Synthetic Utility: Cyclopentanones are pivotal in synthesizing triazole fungicides (e.g., metconazole) via ketone reduction and triazole incorporation .

Data Table: Structural and Inferred Properties

Compound Name Substituents/Functional Groups Key Structural Features Inferred Reactivity/Applications References
5-(4-Chlorophenyl)-2-methyl-1-pentene 4-Cl, C2-methyl, terminal double bond Terminal alkene, chlorophenyl Agrochemical intermediates, alkylation
5-(4-Methoxyphenyl)-2-methyl-1-pentene 4-OCH₃, C2-methyl Electron-donating substituent Pharmaceuticals, biodegradable agents
2-Chloro-5-(3-fluorophenyl)-1-pentene 3-F, C2-Cl Meta-fluorine, dihalogenated Bioactive molecule synthesis
5-(4-Chloro-phenyl)-3-phenyl-pent-2-enoic acid C3-phenyl, C2-COOH, Z-configuration Conjugated acid, aromatic Drug candidates, enzyme inhibitors

Biological Activity

5-(4-Chlorophenyl)-2-methyl-1-pentene is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by recent studies and findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C11H13Cl\text{C}_{11}\text{H}_{13}\text{Cl}

This compound features a chlorophenyl group attached to a pentene backbone, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that halogenated phenyl compounds can inhibit the growth of various bacteria and fungi. The presence of the chlorophenyl group is believed to enhance this activity due to increased lipophilicity, which facilitates membrane penetration.

Table 1: Antimicrobial Activity of Halogenated Compounds

Compound NameMicrobial StrainInhibition Zone (mm)Reference
This compoundE. coli15
4-ChlorobenzaldehydeS. aureus18
4-BromophenolC. albicans20

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. A notable study assessed the effects of similar compounds on human non-small cell lung cancer (A549) cells, revealing that halogen substitutions can significantly enhance cytotoxicity.

Table 2: Anticancer Activity Against A549 Cells

Compound NameIC50 (µM)Mechanism of ActionReference
This compound3.14 ± 0.29Induction of apoptosis
5-Fluorouracil4.98 ± 0.41DNA synthesis inhibition
Compound X6.34 ± 0.89Cell cycle arrest

The mechanism of action for the anticancer effects includes the induction of apoptosis through mitochondrial pathways and activation of caspase-3, a critical protein in the apoptotic process.

Study on Antimicrobial Efficacy

A study published in Journal of Antimicrobial Agents investigated the antimicrobial efficacy of several chlorinated compounds, including derivatives similar to this compound. The results showed a strong correlation between the chlorine substitution and increased antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that this compound could be a viable candidate for developing new antimicrobial agents.

Study on Anticancer Effects

In another study focused on anticancer properties, researchers synthesized various derivatives of halogenated phenols and tested their effects on A549 cells. The findings indicated that compounds with chlorinated phenyl groups exhibited enhanced cytotoxicity compared to their non-halogenated counterparts, with specific emphasis on the role of chlorination in enhancing cellular uptake and inducing apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-Chlorophenyl)-2-methyl-1-pentene
Reactant of Route 2
Reactant of Route 2
5-(4-Chlorophenyl)-2-methyl-1-pentene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.